molecular formula C20H24N4O2S B2851583 N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034227-83-1

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2851583
CAS No.: 2034227-83-1
M. Wt: 384.5
InChI Key: OOUFFHAXIAJVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methylthio group attached to a phenyl ring, a pyridinyl group attached to a piperidinyl ring, and an oxalamide linkage. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Methylthio Phenyl Intermediate:

    Formation of the Pyridinyl Piperidinyl Intermediate: This step involves the synthesis of a pyridinyl group attached to a piperidinyl ring through a series of condensation and cyclization reactions.

    Coupling of Intermediates: The final step involves coupling the two intermediates using an oxalamide linkage, typically through a condensation reaction with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(2-(ethylthio)phenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N'-[2-(methylsulfanyl)phenyl]-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its methylthio group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-27-18-7-3-2-6-17(18)23-20(26)19(25)22-13-15-8-11-24(12-9-15)16-5-4-10-21-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUFFHAXIAJVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.